2,6-Dimethylmorpholine

Descripción

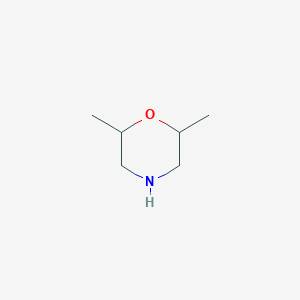

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVIQLPOGUDBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022002 | |

| Record name | 2,6-Dimethyl morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,6-dimethyl morpholine is a clear liquid. (NTP, 1992), Clear liquid; [CAMEO] | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dimethyl morpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6209 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

297 °F at 760 mmHg (NTP, 1992), 146.6 °C @ 760 MM HG | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

112 °F (NTP, 1992), 112 °F (44 °C) OC | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 0.1 mg/mL at 66 °F (NTP, 1992), SOL IN ALL PROPORTIONS WITH WATER, ALCOHOL, BENZENE, PETROLEUM ETHER; SOL IN ACETONE | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9346 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9346 @ 20 °C/20 °C | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

LIQUID | |

CAS No. |

141-91-3, 6485-45-6 | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dimethylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylmorpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethyl morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of (2S,6S)-2,6-Dimethylmorpholine and (2R,6R)-2,6-Dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-121 °F (NTP, 1992), FREEZING POINT: -85 °C | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DIMETHYL MORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dimethylmorpholine from Diisopropanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-dimethylmorpholine from diisopropanolamine (B56660), a critical process for the production of various agrochemicals and pharmaceutical intermediates. The document details the underlying chemical pathways, experimental protocols, and quantitative data derived from key literature, presented in a format tailored for scientific and research applications.

Core Synthesis Pathway

The primary industrial method for synthesizing this compound is the acid-catalyzed cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol). This reaction is typically carried out in the presence of concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent. The process involves heating the reaction mixture to drive the intramolecular dehydration and subsequent ring closure to form the morpholine (B109124) ring structure.

Caption: Overall reaction for the synthesis of this compound.

Proposed Reaction Mechanism

The acid-catalyzed cyclization of diisopropanolamine to this compound is proposed to proceed through the following steps:

-

Protonation of a Hydroxyl Group: One of the secondary hydroxyl groups of diisopropanolamine is protonated by sulfuric acid. This converts the hydroxyl group into a good leaving group (water).

-

Intramolecular Nucleophilic Attack: The non-protonated hydroxyl group on the other propanol (B110389) arm of the molecule acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group.

-

Formation of a Cyclic Intermediate: This intramolecular attack leads to the formation of a protonated cyclic ether intermediate.

-

Deprotonation: A base (such as water or the bisulfate ion) removes a proton from the intermediate, regenerating the acid catalyst and yielding this compound.

Caption: Proposed mechanism for the acid-catalyzed cyclization.

Quantitative Data Summary

The yield and the ratio of cis to trans isomers of this compound are highly dependent on the reaction conditions. The following tables summarize the quantitative data from various experimental setups.

| Molar Ratio (Diisopropanolamine:H₂SO₄) | Temperature (°C) | Reaction Time (hours) | Total Yield (%) | Cis Isomer (%) | Trans Isomer (%) | Reference |

| 1:1.25 | 170 | 12 | 98 | 78 | 22 | [1][2] |

| 1:1.5 | 180 | 5 | 96 | 80 | 20 | [2][3] |

| 1:2.0 | 180 | 3 | 94 | 84 | 16 | [1][3] |

| 1:3.0 | 180 | 3 | 91 | 88 | 12 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: General Synthesis of this compound

This protocol is a generalized procedure based on common patent literature.[1][2][3]

Materials:

-

Diisopropanolamine (containing 0-20% water)

-

Concentrated sulfuric acid (90-120%)

-

Concentrated sodium hydroxide (B78521) solution (~50%)

-

Dilute sodium hydroxide solution (~10-25%)

Procedure:

-

Reaction Setup: In a suitable reactor, simultaneously meter diisopropanolamine and concentrated sulfuric acid. The molar ratio of diisopropanolamine to sulfuric acid is typically maintained between 1:1.0 and 1:3.0.

-

Initial Reaction: The mixture is stirred without external cooling, allowing the exothermic heat of reaction to increase the temperature to between 85°C and 170°C.

-

Cyclization: The reaction mixture is then heated to a temperature between 150°C and 190°C for a period of 1 to 25 hours. During this time, water is distilled off.

-

Neutralization: After cooling, the acidic reaction mixture is neutralized with a dilute sodium hydroxide solution to a pH of approximately 12-14.

-

Phase Separation: The organic phase, containing the crude this compound, is separated.

-

Purification (Distillation): The crude product is distilled under reduced pressure, with a bottom temperature of 50°C to 110°C, to remove by-products.

-

Drying: The resulting water-containing this compound is dried by stirring with a concentrated sodium hydroxide solution at a temperature below 40°C.

-

Final Product: The dried organic layer is separated to yield this compound.

Protocol 2: Purification of cis-2,6-Dimethylmorpholine (B33440)

This protocol describes a method for purifying the cis-isomer from a mixture.[4]

Materials:

-

Crude this compound mixture

-

Carboxylic acid (e.g., acetic acid, propionic acid)

-

Ethyl acetate (B1210297) or isopropyl acetate

-

Sodium hydroxide solution

Procedure:

-

Salt Formation: The crude this compound is dissolved in a suitable solvent like ethyl acetate. A carboxylic acid is added dropwise, typically at a molar ratio of cis-2,6-dimethylmorpholine to carboxylic acid of 1:1 to 1:2. The reaction temperature is maintained between 30-70°C.

-

Crystallization: The mixture is slowly cooled to allow for the crystallization of the cis-2,6-dimethylmorpholine carboxylate salt.

-

Isolation: The crystals are isolated by suction filtration and dried.

-

Liberation of the Free Base: The purified salt is treated with a sodium hydroxide solution to liberate the free cis-2,6-dimethylmorpholine, which can then be extracted.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis.

Applications and Importance

This compound, particularly the cis-isomer, is a valuable building block in the chemical industry.[5] It is a key intermediate in the synthesis of the systemic fungicide fenpropimorph, which is widely used in agriculture to protect crops from various fungal diseases.[5] Its derivatives are also being explored in pharmaceutical research.[6][7] The efficient and stereoselective synthesis of this compound is therefore of significant industrial and economic importance.

References

- 1. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 2. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Diisopropanolamine | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to the Physical Properties of cis-2,6-Dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of cis-2,6-Dimethylmorpholine (B33440), a versatile heterocyclic compound with applications in pharmaceutical synthesis and materials science. The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Identifiers

cis-2,6-Dimethylmorpholine is a substituted morpholine (B109124) derivative. Its fundamental identifiers are crucial for accurate documentation and chemical inventory management.

| Identifier | Value |

| IUPAC Name | (2R,6S)-2,6-dimethylmorpholine[1][2][3] |

| CAS Number | 6485-55-8[1][4][5][6][7][8][9][10][11][12][13] |

| Molecular Formula | C₆H₁₃NO[4][5][7][8][9][11][14] |

| Molecular Weight | 115.17 g/mol [2][5][7] |

| Canonical SMILES | C[C@H]1C[NH]C--INVALID-LINK--O1 |

Quantitative Physical Properties

The physical properties of a compound are critical for its application in various experimental and industrial settings. The following table summarizes the key quantitative physical data for cis-2,6-Dimethylmorpholine.

| Property | Value | Conditions |

| Melting Point | -85 °C[4][5][7][9] | - |

| Boiling Point | 140-143 °C[5][15][16] | 760 mmHg |

| 147 °C[4][6][9] | 760 mmHg | |

| Density | 0.93 g/cm³[4][5][6][8] | 20 °C |

| 0.935 g/mL[9][17] | 25 °C | |

| Refractive Index | 1.4435 - 1.4485[1][3] | 20 °C |

| 1.45[4][6][8] | 20 °C | |

| Flash Point | 41 °C[16] | Closed Cup |

| 43 °C[6] | - | |

| 48.9 °C[7] | - | |

| Solubility | Miscible in water.[13][16] | - |

Experimental Protocols

While specific experimental determinations for cis-2,6-Dimethylmorpholine are not extensively published, the following are generalized, standard laboratory protocols for measuring the key physical properties listed above.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro-method for its determination involves the following steps:

-

Sample Preparation: A small amount of cis-2,6-Dimethylmorpholine (a few milliliters) is placed into a small test tube or a fusion tube.[18][19]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid.[20]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).[21]

-

Heating and Observation: The heating bath is gently and uniformly heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles. The heating is continued until a steady stream of bubbles emerges.[20][21]

-

Boiling Point Reading: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[20][21]

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a key indicator of purity. Since cis-2,6-Dimethylmorpholine has a very low melting point (-85 °C), this procedure would require a specialized low-temperature apparatus. The general principle is as follows:

-

Sample Preparation: A small, dry sample of the solidified compound is packed into a capillary tube.[22][23]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.[24][25]

-

Heating and Observation: The sample is heated at a slow, controlled rate.[24]

-

Melting Point Range: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.[22][25]

Determination of Density

The density of a liquid can be determined using a pycnometer or a hydrometer. A straightforward method using a pycnometer is as follows:

-

Weighing the Pycnometer: A clean, dry pycnometer of a known volume is accurately weighed.

-

Filling the Pycnometer: The pycnometer is filled with cis-2,6-Dimethylmorpholine, ensuring no air bubbles are present. The temperature of the liquid is allowed to equilibrate to a known temperature (e.g., 20 °C).

-

Weighing the Filled Pycnometer: The filled pycnometer is weighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much light bends as it passes through a substance. It is measured using a refractometer:

-

Calibration: The refractometer is calibrated using a standard substance with a known refractive index.

-

Sample Application: A few drops of cis-2,6-Dimethylmorpholine are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus on the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken is also recorded, as the refractive index is temperature-dependent.

Logical Relationships of Physical Properties

The following diagram illustrates the hierarchical relationship between the fundamental and derived physical properties of cis-2,6-Dimethylmorpholine.

Caption: Characterization of cis-2,6-Dimethylmorpholine Properties.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 2,6-Dimethylmorpholine, cis- | C6H13NO | CID 641500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-2,6-Dimethylmorpholine, 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. cis-2,6-Dimethylmorpholine | 6485-55-8 [chemicalbook.com]

- 6. cis-2,6-Dimethylmorpholine | 6485-55-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. labproinc.com [labproinc.com]

- 9. cis-2,6-dimethylmorpholine [stenutz.eu]

- 10. calpaclab.com [calpaclab.com]

- 11. cis-2,6-Dimethylmorpholine 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 12. cis-2,6-Dimethylmorpholine | 6485-55-8 [sigmaaldrich.com]

- 13. cis-2,6-Dimethylmorpholine | CAS#:6485-55-8 | Chemsrc [chemsrc.com]

- 14. GSRS [precision.fda.gov]

- 15. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]

- 16. cis-2,6-Dimethylmorpholine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 17. 2,6-二甲基吗啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 18. cdn.juniata.edu [cdn.juniata.edu]

- 19. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 20. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. pennwest.edu [pennwest.edu]

- 25. chem.ucalgary.ca [chem.ucalgary.ca]

Spectroscopic Profile of trans-2,6-Dimethylmorpholine: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for trans-2,6-dimethylmorpholine, a key heterocyclic compound utilized in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a consolidated resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for trans-2,6-dimethylmorpholine. Due to the proprietary nature of some spectral databases, a complete set of high-resolution data is not always publicly accessible. The information presented here is compiled from available public sources and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Detailed proton NMR data with precise chemical shifts and coupling constants for the free base is not consistently available in public databases. The complexity of the spectrum arises from the chair conformation of the morpholine (B109124) ring and the axial/equatorial positions of the protons.

¹³C NMR: Carbon-13 NMR data is more readily available and provides key insights into the carbon framework of the molecule.

| Carbon Atom | Chemical Shift (δ) ppm | Solvent | Reference |

| C2, C6 | 72.5 | CDCl₃ | [1] |

| C3, C5 | 50.8 | CDCl₃ | [1] |

| -CH₃ | 19.3 | CDCl₃ | [1] |

Note: The assignments are based on the expected chemical shifts for similar morpholine structures. The trans configuration dictates that the methyl groups are in an equatorial position, influencing the chemical shifts of the ring carbons.

For the hydrochloride salt of trans-2,6-dimethylmorpholine, ¹³C NMR data has also been reported.

| Carbon Atom | Chemical Shift (δ) ppm | Solvent | Reference |

| C2, C6 | 70.8 | D₂O | [2] |

| C3, C5 | 48.2 | D₂O | [2] |

| -CH₃ | 15.6 | D₂O | [2] |

Infrared (IR) Spectroscopy

The IR spectrum of trans-2,6-dimethylmorpholine exhibits characteristic peaks corresponding to its functional groups. The data below is for the gas-phase spectrum.

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | N-H stretch |

| 2970-2850 | C-H stretch (aliphatic) |

| ~1460 | C-H bend (CH₃) |

| ~1130 | C-O-C stretch (asymmetric) |

| ~1090 | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry data, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), reveals the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Possible Fragment |

| 115 | Moderate | [M]⁺ (Molecular Ion) |

| 100 | High | [M - CH₃]⁺ |

| 71 | High | [C₄H₉N]⁺ |

| 56 | High | [C₃H₆N]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A solution of trans-2,6-dimethylmorpholine (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

Data Acquisition:

-

¹H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence is used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: The spectrum is acquired on the same instrument, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like trans-2,6-dimethylmorpholine, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of trans-2,6-dimethylmorpholine is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

Data Acquisition (GC-MS):

-

An aliquot of the prepared solution is injected into the gas chromatograph.

-

The compound is vaporized and separated from the solvent on a capillary column.

-

The eluent from the GC column is introduced into the ion source of the mass spectrometer.

-

The molecules are ionized, typically by electron impact (EI).

-

The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like trans-2,6-dimethylmorpholine.

Caption: Workflow for Spectroscopic Analysis.

References

Solubility of 2,6-Dimethylmorpholine in Organic Solvents: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dimethylmorpholine in various organic solvents. Due to a notable scarcity of publicly available quantitative solubility data for this compound, this document emphasizes a predictive approach based on the known properties of this compound and its parent compound, morpholine (B109124). Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility values in their laboratories. A thorough understanding of the solubility of this compound is essential for its application in chemical synthesis, formulation development, and various research endeavors.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a morpholine ring substituted with two methyl groups. This structure, with both an ether and a secondary amine functional group, imparts a unique combination of polarity and hydrogen bonding capabilities, which are key determinants of its solubility profile. The presence of the methyl groups can also influence its solubility relative to the parent morpholine molecule by increasing its lipophilicity.

Data Presentation: Solubility Profile

The available quantitative solubility data for this compound is limited. The table below summarizes the existing qualitative and the single located quantitative data point.

Table 1: Reported Solubility of this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility | Notes |

| Aqueous | Water | 19 | ≥ 0.1 mg/mL[1] | One source also describes it as "very slightly water soluble," indicating potential for variability based on conditions. The trans-isomer is noted as "slightly" soluble in water. |

| Aqueous | Water | Not Specified | Soluble in all proportions[1] | This suggests high miscibility, which may seem contradictory to other reports. |

| Alcohols | Alcohol (unspecified) | Not Specified | Soluble in all proportions[1] | Likely refers to common short-chain alcohols like methanol (B129727) and ethanol. |

| Aromatic Hydrocarbons | Benzene | Not Specified | Soluble in all proportions[1] | |

| Alkanes | Petroleum Ether | Not Specified | Soluble in all proportions[1] | |

| Halogenated Hydrocarbons | Chloroform | Not Specified | Slightly Soluble | This data pertains to the trans-isomer of this compound. |

To provide a more comprehensive, albeit predictive, understanding, the following table presents the qualitative solubility of the parent compound, morpholine, and some of its derivatives. This information can be used to infer the likely solubility behavior of this compound. The principle of "like dissolves like" is a useful guide here; the polarity and hydrogen bonding capacity of the solvent are critical factors.

Table 2: Qualitative Solubility of Morpholine and its Derivatives for Predictive Analysis

| Compound | Water | Alcohols (e.g., Methanol, Ethanol) | Ethers (e.g., Diethyl Ether) | Ketones (e.g., Acetone) | Aromatic Hydrocarbons (e.g., Benzene) | Halogenated Hydrocarbons (e.g., Chloroform) |

| Morpholine | Miscible | Miscible | Miscible | Miscible | Soluble | Soluble |

| N-Methylmorpholine | Miscible | Miscible | Soluble | Soluble | Miscible | Soluble |

| N-Ethylmorpholine | Moderately Soluble | Miscible | Miscible | - | - | - |

| 3,5-Dimethylmorpholine | Soluble | Soluble | Soluble | Soluble | - | - |

Based on the data for these related compounds, it is reasonable to predict that this compound will exhibit good solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like ketones and esters), and potentially lower, but still significant, solubility in less polar solvents like aromatic hydrocarbons and halogenated hydrocarbons. Its solubility in non-polar alkanes may be more limited.

Experimental Protocols: Determining Solubility

To obtain precise, quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section details the widely accepted shake-flask method, followed by gravimetric analysis for quantification. This method is considered a reliable technique for determining equilibrium solubility.

Shake-Flask Method Coupled with Gravimetric Analysis

This method involves creating a saturated solution of this compound in the solvent of interest and then determining the concentration of the dissolved solute.

Materials and Reagents:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Pre-weighed, dry evaporating dishes or beakers

-

Drying oven

Experimental Workflow Diagram:

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure saturation.

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter into a clean, dry container. This step is crucial to remove any undissolved microparticles.

-

-

Quantification by Gravimetric Analysis:

-

Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a drying oven set to a temperature that is appropriate for the solvent's boiling point and the stability of this compound.

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried residue.

-

Repeat the drying and weighing process until a constant mass is obtained, ensuring all solvent has been removed.

-

-

Data Analysis and Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

Determine the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the solute and the volume of the filtrate that was evaporated.

-

By following this detailed protocol, researchers can generate reliable and reproducible quantitative solubility data for this compound in a wide array of organic solvents, thereby filling the current knowledge gap.

References

2,6-Dimethylmorpholine: A Chiral Cornerstone in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylmorpholine, a heterocyclic amine, has emerged as a valuable and versatile chiral building block in the field of organic synthesis. Its rigid, chair-like conformation and the stereogenic centers at the C2 and C6 positions provide a powerful tool for controlling the three-dimensional arrangement of atoms in molecules. This is of paramount importance in the development of new pharmaceuticals and agrochemicals, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful. This technical guide provides a comprehensive overview of the synthesis, resolution, and application of this compound as a chiral auxiliary and building block in asymmetric synthesis, with a focus on its role in the production of key active pharmaceutical ingredients (APIs) and other commercially important compounds.

Synthesis and Stereochemistry

This compound exists as two diastereomers: cis (meso) and trans (racemic). The spatial arrangement of the two methyl groups relative to the morpholine (B109124) ring dictates the isomer. In the cis-isomer, one methyl group is in an axial position and the other in an equatorial position, resulting in a meso compound which is achiral. The trans-isomer exists as a pair of enantiomers, (2R,6R)- and (2S,6S)-2,6-dimethylmorpholine, where both methyl groups are in equatorial positions, making it a chiral molecule.

Diastereoselective Synthesis of cis-2,6-Dimethylmorpholine (B33440)

The industrial synthesis of this compound often targets the cis-isomer, which is a key intermediate in the production of the fungicide fenpropimorph.[1][2] The most common method involves the acid-catalyzed cyclization of diisopropanolamine (B56660).[3] By carefully controlling the reaction conditions, a high proportion of the cis-isomer can be obtained.

Experimental Protocol: Synthesis of cis-2,6-Dimethylmorpholine from Diisopropanolamine [3]

This process involves the simultaneous metering of diisopropanolamine and sulfuric acid into a reactor. The exothermic reaction raises the temperature, and subsequent heating completes the cyclization.

-

Materials: Diisopropanolamine, 90-120% Sulfuric Acid, Sodium Hydroxide (B78521) solution.

-

Procedure:

-

Simultaneously and continuously meter diisopropanolamine (containing 0-20% water) and an excess of 90-120% strength sulfuric acid into a stirred reactor. The molar ratio of diisopropanolamine to sulfuric acid is typically maintained between 1:1.0 and 1:3.0.

-

Allow the heat of reaction to increase the temperature of the mixture to 85-170°C without external cooling.

-

Heat the reaction mixture to a temperature of 150-190°C for a period of 1 to 25 hours, during which water is distilled off.

-

After cooling, neutralize the reaction mixture with a sodium hydroxide solution.

-

The crude product is then isolated, distilled, and dried to yield this compound with a high proportion of the cis-isomer.

-

Table 1: Influence of Reaction Conditions on the Diastereoselectivity of this compound Synthesis [4]

| Molar Ratio (Diisopropanolamine:H₂SO₄) | Reaction Temperature (°C) | Reaction Time (h) | Total Yield (%) | cis-Isomer (%) | trans-Isomer (%) |

| 1:1.5 | 180 | 5 | 96 | 80 | 20 |

| 1:2.0 | 180 | 3 | 94 | 84 | 16 |

| 1:3.0 | 180 | 3 | 91 | 88 | 12 |

Chiral Resolution of trans-2,6-Dimethylmorpholine

The separation of the enantiomers of trans-2,6-dimethylmorpholine is crucial for its application as a chiral building block. This is typically achieved through classical resolution, forming diastereomeric salts with a chiral resolving agent. Optically active mandelic acid is a commonly used and effective resolving agent for this purpose.

Experimental Protocol: Chiral Resolution of (±)-trans-2,6-Dimethylmorpholine with D-Mandelic Acid

This protocol describes the preferential crystallization of the (S,S)-2,6-dimethylmorpholine salt with D-mandelic acid.

-

Materials: Racemic trans-2,6-dimethylmorpholine, D-Mandelic acid, Isopropanol, Acetic acid, 20% Sodium hydroxide solution.

-

Procedure:

-

In a suitable reactor, charge D-mandelic acid (1 equivalent) and isopropanol.

-

Add acetic acid (1 equivalent) to the mixture.

-

Rapidly add racemic trans-2,6-dimethylmorpholine (2 equivalents) dropwise. The temperature of the mixture will rise.

-

Cool the clear solution to room temperature and seed with a small crystal of the desired diastereomeric salt if available.

-

Allow the mixture to stand overnight to facilitate crystallization.

-

Cool the mixture further (e.g., to 10°C) and filter the precipitated salt.

-

To improve the optical purity, the isolated salt can be recrystallized from a suitable solvent like isopropanol. Double recrystallization can afford optical purity above 98% de.

-

To liberate the free amine, dissolve the resolved diastereomeric salt in a 20% sodium hydroxide solution.

-

The optically active trans-2,6-dimethylmorpholine can then be isolated, for example, by distillation under reduced pressure.

-

A similar procedure using L-mandelic acid can be employed to isolate the (R,R)-enantiomer.

Applications in Asymmetric Synthesis

Chiral this compound serves as a valuable precursor and chiral auxiliary in a variety of asymmetric transformations, enabling the synthesis of enantiomerically enriched molecules.

As a Chiral Building Block in API Synthesis

One of the most significant applications of chiral this compound is in the synthesis of complex pharmaceutical compounds. The defined stereochemistry of the morpholine ring is incorporated into the final product, influencing its biological activity.

Case Study: Aprepitant (B1667566)

Aprepitant (EMEND®) is a potent and selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[5][6] The synthesis of aprepitant relies on a key chiral morpholine intermediate.[7] While the final drug contains a more complex morpholine derivative, the principles of stereocontrol established with this compound are highly relevant. The synthesis of aprepitant involves the construction of a morpholin-2-one (B1368128) intermediate, where the stereochemistry is crucial for its efficacy.[6][7] Various synthetic strategies have been developed to access the key chiral morpholine core of aprepitant with high stereoselectivity.[8]

As a Chiral Auxiliary

While less documented with specific protocols for this compound itself, the general principles of using chiral morpholine derivatives as auxiliaries in asymmetric reactions are well-established.[9] Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which they are cleaved and can often be recovered.

Conceptual Workflow: this compound as a Chiral Auxiliary in Alkylation

In this conceptual workflow, the chiral this compound is first converted to a chiral amide. Deprotonation forms a chiral enolate, where the stereochemistry of the auxiliary directs the approach of an electrophile from a specific face, leading to a diastereomerically enriched product. Subsequent cleavage of the auxiliary yields the enantioenriched ketone.

Spectroscopic Data

The characterization of the different isomers of this compound is essential for quality control and reaction monitoring.

Table 2: Spectroscopic Data for this compound Isomers

| Isomer | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) |

| cis-2,6-Dimethylmorpholine | 1.15 (d, 6H), 1.70 (t, 2H), 2.75 (m, 2H), 3.65 (m, 2H)[10][11] | 19.1, 52.3, 72.8[10] | 115 (M+), 100, 86, 70, 56, 42[12] |

| trans-2,6-Dimethylmorpholine | 1.12 (d, 6H), 2.20 (dd, 2H), 2.85 (d, 2H), 3.95 (m, 2H)[13][14] | 18.8, 51.9, 73.2[13] | 115 (M+), 100, 86, 70, 56, 42[15] |

| cis-2,6-Dimethylmorpholine HCl | (Data for hydrochloride salt)[16] | (Data for hydrochloride salt)[16][17] | - |

| trans-2,6-Dimethylmorpholine HCl | (Data for hydrochloride salt)[13] | (Data for hydrochloride salt)[13] | - |

Note: Specific peak assignments and coupling constants can vary depending on the solvent and instrument used. The data presented here are representative.

Conclusion

This compound, in both its cis and resolved trans forms, is a powerful and versatile tool in modern organic synthesis. Its application as a chiral building block is well-established, particularly in the pharmaceutical industry for the synthesis of complex molecules like aprepitant. The diastereoselective synthesis of the cis-isomer is of significant industrial importance for the agrochemical sector. While its direct application as a chiral auxiliary is an area that warrants further detailed investigation and publication of specific protocols, the underlying principles of stereocontrol demonstrated by chiral morpholine derivatives highlight its potential. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the synthesis, resolution, and reactivity of this compound is essential for the design and execution of efficient and stereoselective synthetic routes.

References

- 1. Fenpropimorph (Ref: CGA 101031) [sitem.herts.ac.uk]

- 2. Fenpropimorph - Wikipedia [en.wikipedia.org]

- 3. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 4. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

- 9. summit.sfu.ca [summit.sfu.ca]

- 10. This compound, cis- | C6H13NO | CID 641500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. Morpholine, 2,6-dimethyl- [webbook.nist.gov]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

Stereochemistry of 2,6-Dimethylmorpholine Isomers: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Separation, and Biological Significance of 2,6-Dimethylmorpholine Stereoisomers for Applications in Drug Discovery and Development.

This technical guide provides a comprehensive overview of the stereochemistry of this compound, a crucial heterocyclic scaffold in medicinal chemistry. With a focus on its cis and trans isomers, this document delves into their synthesis, separation techniques, and distinct biological activities. This paper is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to facilitate a deeper understanding and application of these compounds.

Introduction to the Stereoisomers of this compound

This compound is a heterocyclic amine characterized by a morpholine (B109124) ring substituted with two methyl groups at the 2 and 6 positions. The spatial arrangement of these methyl groups gives rise to two diastereomers: cis-2,6-dimethylmorpholine (B33440) and trans-2,6-dimethylmorpholine. The cis-isomer is a meso compound, meaning it is achiral despite having two stereocenters, due to a plane of symmetry. In contrast, the trans-isomer is chiral and exists as a pair of enantiomers: (2R,6R)-2,6-dimethylmorpholine and (2S,6S)-2,6-dimethylmorpholine.

The distinct three-dimensional structures of these isomers lead to different physical, chemical, and biological properties, making their selective synthesis and separation critical for their application in the development of pharmaceuticals and agrochemicals.

Quantitative Data on Physical Properties

The physical properties of the cis and trans isomers of this compound are summarized in the table below. These differences, particularly in boiling points, can be exploited for their separation, although fractional distillation of the free bases is challenging due to their close boiling points.

| Property | cis-2,6-Dimethylmorpholine | trans-2,6-Dimethylmorpholine |

| CAS Number | 6485-55-8[1] | 6485-45-6[2] |

| Molecular Formula | C₆H₁₃NO[1] | C₆H₁₃NO[2] |

| Molecular Weight | 115.18 g/mol [1] | 115.17 g/mol [2] |

| Boiling Point | 140-147 °C[1][3][4][5] | 146.6 °C at 760 mmHg[2] |

| Melting Point | -85 °C[1][3][6] | -121 °F (-85 °C)[2] |

| Density | 0.93 - 0.935 g/mL[1][4][6] | ~0.9 g/cm³[2] |

| Refractive Index | n20/D 1.446 - 1.45[1][5][6] | 1.406[2] |

| Optical Rotation | Achiral (meso), no optical activity | Racemic mixture is optically inactive. Specific rotation for individual enantiomers is not readily available in the literature. |

Experimental Protocols

Synthesis of cis-2,6-Dimethylmorpholine

A high proportion of the cis-isomer of this compound can be synthesized via the cyclization of diisopropanolamine (B56660) in the presence of sulfuric acid. The reaction conditions can be optimized to favor the formation of the cis-isomer.

Methodology:

-

Reaction Setup: In a suitable reactor, simultaneously meter diisopropanolamine (containing 0-20% water) and excess 90-120% strength sulfuric acid. The molar ratio of diisopropanolamine to sulfuric acid is maintained between 1:1.0 and 1:3.0.[7]

-

Reaction Execution: The reaction mixture is stirred without external cooling, allowing the temperature to rise to 85-170 °C due to the heat of reaction. Subsequently, the mixture is heated to 150-190 °C for 1 to 25 hours, during which water is distilled off.[8]

-

Work-up: The reaction mixture is worked up with sodium hydroxide (B78521) solution.

-

Purification: The crude product is then distilled and dried to yield this compound with a high proportion of the cis-isomer. Varying the molar ratio of sulfuric acid and the reaction time can influence the cis:trans isomer ratio. For instance, a molar ratio of 1:3 (diisopropanolamine:sulfuric acid) and a reaction time of 3 hours at 180°C can yield a product with 88% cis-isomer and 12% trans-isomer.[7]

Chiral Resolution of trans-2,6-Dimethylmorpholine

The enantiomers of trans-2,6-dimethylmorpholine can be separated by classical resolution using a chiral resolving agent, such as mandelic acid. This process relies on the formation of diastereomeric salts with different solubilities.

Methodology:

-

Salt Formation: Racemic trans-2,6-dimethylmorpholine is reacted with an optically active form of mandelic acid (e.g., D-(-)-mandelic acid) in a suitable solvent, such as isopropanol.

-

Diastereomer Crystallization: One diastereomeric salt will be less soluble and will preferentially crystallize out of the solution. For example, (2S,6S)-trans-2,6-dimethylmorpholine forms a less soluble salt with D-(-)-mandelic acid.

-

Isolation: The crystallized diastereomeric salt is isolated by filtration.

-

Liberation of the Enantiomer: The pure enantiomer is then liberated from the salt by treatment with a base, such as sodium hydroxide solution.

-

Purification: The liberated enantiomer can be further purified by distillation. The other enantiomer, (2R,6R)-trans-2,6-dimethylmorpholine, remains in the mother liquor and can be recovered.

Biological Significance and Signaling Pathways

The this compound scaffold is a key component in a number of biologically active molecules, particularly fungicides. The stereochemistry of the this compound ring is often crucial for the biological activity of these compounds.

Inhibition of Ergosterol (B1671047) Biosynthesis

Two notable examples of fungicides containing the this compound moiety are fenpropimorph and amorolfine . Both of these compounds act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.

These fungicides specifically target enzymes in the ergosterol biosynthesis pathway:

-

Fenpropimorph: Primarily inhibits sterol Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase.[8][9]

-

Amorolfine: Also inhibits sterol Δ¹⁴-reductase and Δ⁷→Δ⁸-isomerase.

The cis-configuration of the this compound ring is a key structural feature for the activity of these fungicides.

Role in Drug Development

Beyond their use in fungicides, this compound isomers serve as important building blocks in the synthesis of various pharmaceutically active compounds. For instance, cis-2,6-dimethylmorpholine is utilized in the synthesis of p38α MAP kinase inhibitors, which are being investigated for the treatment of autoimmune diseases. The specific stereochemistry of the morpholine ring can significantly influence the binding affinity and selectivity of these inhibitors to their target kinases, thereby affecting their therapeutic efficacy and side-effect profile.

Conclusion

The stereoisomers of this compound represent a fascinating and important class of molecules for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The ability to selectively synthesize and separate the cis and trans isomers, as well as the individual enantiomers of the trans form, is critical for harnessing their unique properties. This guide has provided a detailed overview of the stereochemistry, physical properties, synthesis, and separation of these isomers, along with insights into their biological significance, particularly as inhibitors of fungal ergosterol biosynthesis. A thorough understanding of these concepts is essential for the rational design and development of novel therapeutic agents and agrochemicals based on the versatile this compound scaffold.

References

- 1. GSRS [precision.fda.gov]

- 2. This compound, cis- | C6H13NO | CID 641500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R,6S)-2,6-dimethylmorpholine | 141-91-3; 6485-55-8 | Buy Now [molport.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. TRANS-2,6-DIMETHYLMORPHOLINE CAS#: 6485-45-6 [m.chemicalbook.com]

- 6. This compound, (2R,6R)- | C6H13NO | CID 11137133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. CAS 6485-45-6: trans-2,6-Dimethylmorpholine | CymitQuimica [cymitquimica.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Commercial Availability and Purity of 2,6-Dimethylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 2,6-Dimethylmorpholine, a versatile heterocyclic amine crucial in the synthesis of pharmaceuticals and agrochemicals. This document outlines commercially available grades, typical purity levels, and detailed analytical methodologies for quality assessment, aiding researchers and drug development professionals in sourcing and utilizing this key intermediate.

Commercial Availability

This compound is readily available from a multitude of chemical suppliers worldwide. It is typically offered as a mixture of cis and trans isomers, or as the isolated cis-isomer. The specific isomer and its purity can significantly impact reaction outcomes and the impurity profile of the final product, making careful supplier and grade selection paramount.

A summary of representative commercial offerings is presented in Table 1. This data has been compiled from publicly available information from various chemical suppliers. Researchers should always consult the supplier's specific certificate of analysis for lot-specific data.

Table 1: Commercial Availability of this compound

| Supplier | Product Name | CAS Number | Purity Specification | Analytical Method |

| Sigma-Aldrich | This compound, 97% | 141-91-3 | ≥ 97% | Gas Chromatography (GC)[1] |

| Thermo Scientific Chemicals | This compound, 97%, mixture of isomers | 141-91-3 | 97% | Not Specified |

| Tokyo Chemical Industry (TCI) | cis-2,6-Dimethylmorpholine (B33440) | 6485-55-8 | >97.0% | Gas Chromatography (GC) |

| Chem-Impex | cis-2,6-Dimethylmorpholine | 6485-55-8 | ≥ 97% | Gas Chromatography (GC) |

| LGC Standards | cis-2,6-Dimethylmorpholine | 6485-55-8 | Not Specified | Not Specified[2] |

Purity and Impurity Profile

The purity of commercially available this compound is predominantly determined by Gas Chromatography (GC), with typical purities ranging from 97% to over 99%. The primary impurities are often the corresponding stereoisomer (cis or trans) and residual starting materials or by-products from the synthesis.

The most common industrial synthesis involves the cyclization of diisopropanolamine (B56660) in the presence of a strong acid, such as sulfuric acid[3][4][5]. This process can lead to the formation of both cis and trans isomers. The ratio of these isomers can be controlled to some extent by the reaction conditions, with specific processes developed to favor the formation of the cis-isomer[3][4][5]. Further purification, often by fractional distillation, is employed to separate the isomers and remove other impurities[4].

Potential impurities may include:

-

Trans-2,6-dimethylmorpholine (in cis-isomer preparations)

-

Cis-2,6-dimethylmorpholine (in trans-isomer preparations)

-

Diisopropanolamine (unreacted starting material)

-

N-(2-hydroxypropyl)-2,6-dimethylmorpholine (intermediate)[6]

-

By-products of dehydration and rearrangement reactions

Experimental Protocols for Purity Determination

The primary analytical technique for assessing the purity of this compound is Gas Chromatography (GC), typically with a Flame Ionization Detector (FID). The following protocol is a representative method that can be adapted for the analysis of this compound.

Gas Chromatography (GC-FID) Method for Purity Analysis

This method is suitable for the quantitative determination of the purity of this compound and the separation of its cis and trans isomers.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary Column: A non-polar or medium-polarity column is recommended, such as a DB-5 (5% Phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

Reagents and Materials:

-

This compound sample

-

High-purity solvent for dilution (e.g., Methanol, Ethanol, or Dichloromethane)

-

Reference standards for cis- and trans-2,6-dimethylmorpholine (if available, for peak identification)

Chromatographic Conditions (Typical):

| Parameter | Value |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Carrier Gas | Helium or Hydrogen |

| Constant Flow Rate | 1.0 mL/min |

| Oven Temperature Program | Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min |

| Detector Temperature | 280 °C |

| Makeup Gas | Nitrogen |

Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent.

-

Mix thoroughly.

Procedure:

-

Inject the prepared sample solution into the GC system.

-

Record the chromatogram and integrate the peak areas.

-

Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method).

System Suitability:

-

Tailing Factor: The tailing factor for the main this compound peak should be between 0.8 and 1.5.

-

Resolution: If separating isomers, the resolution between the cis and trans peaks should be greater than 1.5.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the purity analysis of a this compound sample using Gas Chromatography.

Caption: Workflow for Purity Analysis of this compound by GC-FID.

Conclusion

This compound is a commercially accessible reagent with generally high purity, suitable for demanding applications in research and development. The choice between isomeric mixtures and the pure cis-isomer is a critical consideration for process chemists. The provided analytical workflow and GC method parameters offer a solid foundation for the quality control and purity verification of this important chemical intermediate. For all applications, it is imperative to obtain and review the lot-specific certificate of analysis from the supplier. all applications, it is imperative to obtain and review the lot-specific certificate of analysis from the supplier.

References

- 1. This compound 97 141-91-3 [sigmaaldrich.com]

- 2. cis-2,6-Dimethylmorpholine | LGC Standards [lgcstandards.com]

- 3. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 4. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. patents.justia.com [patents.justia.com]

The Enigmatic Role of (2R,6R)-2,6-Dimethylmorpholine in Asymmetric Synthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(2R,6R)-2,6-Dimethylmorpholine, a chiral heterocyclic compound, presents a compelling yet sparsely documented case in the field of asymmetric synthesis. While the inherent chirality and structural rigidity of the cis-2,6-disubstituted morpholine (B109124) scaffold suggest its potential as a valuable tool for stereochemical control, a comprehensive review of the scientific literature reveals a notable absence of in-depth studies and applications as a chiral auxiliary for mainstream asymmetric transformations such as alkylation and aldol (B89426) reactions. This technical guide provides a thorough overview of the available information on (2R,6R)-2,6-dimethylmorpholine, focusing on its synthesis and established applications, while also addressing the current limitations in its documented use as a chiral auxiliary.

Synthesis and Physicochemical Properties

The primary route to cis-2,6-dimethylmorpholine (B33440) involves the acid-catalyzed cyclization of diisopropanolamine.[1] Industrial-scale synthesis often employs concentrated sulfuric acid at elevated temperatures to drive the dehydration and ring-closure process.[1] Achieving a high proportion of the desired cis-isomer is a key challenge, with process parameters such as reaction temperature and the molar ratio of reactants significantly influencing the diastereomeric ratio of the product.[1]

Table 1: Physicochemical Properties of (2R,6R)-2,6-Dimethylmorpholine

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 146-148 °C |

| Chirality | (2R,6R) |

Applications in Synthesis

The predominant application of (2R,6R)-2,6-dimethylmorpholine lies in its use as a chiral building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. For instance, the cis-isomer is a crucial intermediate in the synthesis of certain fungicides and crop protection agents.[2] Its incorporation into a target molecule imparts specific stereochemistry, which is often critical for biological activity.

While its role as a chiral auxiliary is not well-documented, the fundamental principles of chiral auxiliary-directed synthesis provide a theoretical framework for its potential application. A chiral auxiliary is a stereochemically pure compound that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

Below is a generalized workflow illustrating the use of a chiral auxiliary in asymmetric synthesis.

Asymmetric Synthesis: A Theoretical Perspective

In theory, (2R,6R)-2,6-dimethylmorpholine could be utilized as a chiral auxiliary by first forming an amide with a prochiral carboxylic acid. The resulting N-acyl derivative could then be deprotonated to form a chiral enolate. The C2 and C6 methyl groups on the morpholine ring would create a chiral environment, directing the approach of an electrophile (e.g., an alkyl halide in an alkylation reaction or an aldehyde in an aldol reaction) to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the morpholine auxiliary would then yield the desired enantiomerically enriched α-substituted carboxylic acid or β-hydroxy carboxylic acid.